2-(Tert-butyl)chromenylium perchlorate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-tert-butylchromenylium;perchlorate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15O.ClHO4/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)14-12;2-1(3,4)5/h4-9H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVCXODCZBQHI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=[O+]C2=CC=CC=C2C=C1.[O-]Cl(=O)(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Targeted Chemical Derivatization of 2 Tert Butyl Chromenylium Perchlorate
Established Synthetic Pathways for 2-(Tert-butyl)chromenylium Perchlorate (B79767)
The construction of the 2-(tert-butyl)chromenylium perchlorate core can be achieved through several synthetic routes, ranging from traditional multi-step condensations to more contemporary green and one-pot methodologies.
Multi-step Condensation Reaction Sequences
The classical and most direct approach to synthesizing 2-substituted chromenylium (B1244687) salts, including the tert-butyl derivative, involves the acid-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a ketone bearing an α-methylene group. In the case of this compound, this would typically involve the reaction of a suitably substituted salicylaldehyde with pinacolone (B1678379) (3,3-dimethyl-2-butanone), which provides the requisite tert-butyl group at the 2-position of the resulting chromenylium ring.
The reaction proceeds via an initial aldol-type condensation to form a chalcone-like intermediate, which then undergoes acid-catalyzed cyclization and dehydration to yield the aromatic pyrylium (B1242799) ring system. unlv.edunih.govsciencemadness.org The use of a strong acid, such as perchloric acid, not only catalyzes the reaction but also provides the perchlorate counter-ion to form the stable salt. unlv.edu While effective, these methods often require harsh reaction conditions and may not be suitable for substrates with sensitive functional groups. thieme-connect.comresearchgate.net
A general representation of this multi-step condensation is as follows:
Aldol Condensation: A salicylaldehyde is reacted with pinacolone in the presence of an acid or base catalyst to form an α,β-unsaturated ketone (a chalcone (B49325) analogue).
Cyclization and Dehydration: The intermediate chalcone is then treated with a strong acid, such as a mixture of acetic anhydride (B1165640) and perchloric acid, to facilitate the ring closure and subsequent elimination of water to form the aromatic 2-(tert-butyl)chromenylium cation.
Salt Formation: The final product is isolated as the perchlorate salt.
Photocatalytic and Green Chemistry Approaches in Chromene Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. thieme-connect.comresearchgate.net Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering innovative and greener strategies for the construction of complex molecules like chromenes. nih.govresearchgate.net These methods utilize light as a renewable energy source, often in conjunction with a photocatalyst, to initiate chemical transformations under mild conditions. nih.govresearchgate.net
While the direct photocatalytic synthesis of this compound has not been extensively reported, the principles of photocatalysis can be applied to the synthesis of the chromene scaffold. For instance, photocatalyzed C-H functionalization and cyclization reactions of appropriately designed precursors could provide a novel route to the chromene core, which could then be oxidized to the corresponding chromenylium salt. researchgate.netnih.govrsc.org
Green chemistry approaches also encompass the use of milder acids and solvent-free conditions. thieme-connect.comresearchgate.net For example, the use of methanesulfonic acid in combination with a dehydrating agent has been reported for the synthesis of triarylpyrylium salts, which could be adapted for chromenylium salt synthesis, thereby avoiding the hazards associated with perchloric acid. thieme-connect.comresearchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Chromenylium Scaffolds
| Feature | Traditional Condensation | Photocatalytic/Green Approaches |
| Energy Source | Thermal (heating) | Light (visible) |
| Reagents | Strong, hazardous acids (e.g., HClO₄) | Milder acids, photocatalysts |
| Solvents | Often requires large volumes of organic solvents | Can be performed in greener solvents or solvent-free |
| Conditions | Harsh (high temperatures) | Mild (room temperature) |
| Byproducts | Often produces significant waste | Generally produces less waste (higher atom economy) |
One-Pot and Multicomponent Synthesis Protocols
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple reaction steps into a single synthetic operation without the isolation of intermediates. researchgate.netnih.gov The synthesis of pyrylium salts, the parent structures of chromenylium salts, has been achieved through one-pot procedures. nih.gov
A plausible one-pot synthesis of this compound could involve the direct reaction of a salicylaldehyde, pinacolone, and a suitable acid and oxidizing agent in a single reaction vessel. This approach would circumvent the need to isolate the intermediate chalcone, thereby saving time and resources. For example, the reaction of a salicylaldehyde and two equivalents of a ketone can lead to the formation of a 1,5-diketone intermediate in situ, which then cyclizes to the pyrylium salt. nih.gov
Multicomponent strategies could also be envisioned, where three or more starting materials are combined to generate the target molecule with high complexity in a single step. researchgate.netnih.gov While specific MCRs for this compound are not well-documented, the development of such protocols represents a promising area for future research.
Advanced Strategies for Structural Modification and Functionalization of Chromenylium Scaffolds
The ability to strategically modify the chromenylium scaffold is crucial for tuning its physicochemical properties and for the development of new applications.
Heterocycle Modification for Modulating Electronic and Steric Environments
The electronic and steric environment of the chromenylium ring can be finely tuned by introducing various substituents onto the benzoyl portion of the heterocycle. The electronic properties of the chromenylium system are sensitive to the nature of these substituents. researchgate.netmdpi.comparker-jenkins.com
Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NR₂) groups, on the aromatic ring increase the electron density of the chromenylium system. This generally leads to a bathochromic (red) shift in the molecule's absorption and emission spectra. nih.gov Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, resulting in a hypsochromic (blue) shift. mdpi.com
Steric effects also play a significant role in the properties of chromenylium salts. mdpi.comrsc.org Bulky substituents near the reactive centers of the pyrylium ring can hinder nucleophilic attack, thereby increasing the stability of the cation. rsc.org The strategic placement of substituents can also influence the planarity of the molecule, which in turn affects its electronic conjugation and photophysical properties.
Table 2: Predicted Effects of Substituents on the Chromenylium Scaffold
| Substituent Type | Position on Benzoyl Ring | Predicted Effect on Absorption Maximum (λmax) | Predicted Effect on Cation Stability |
| Electron-Donating (e.g., -OCH₃) | 7-position | Bathochromic shift (red shift) | Increased |
| Electron-Withdrawing (e.g., -NO₂) | 6-position | Hypsochromic shift (blue shift) | Decreased |
| Bulky Alkyl Group | 8-position | Minimal electronic effect, increased steric hindrance | Increased |
Regioselective Introduction of Tert-butyl and Related Bulky Substituents at the 2-Position
The introduction of a bulky substituent, such as a tert-butyl group, at the 2-position of the chromenylium ring has a profound impact on its properties. The tert-butyl group provides significant steric shielding to the adjacent oxygen atom and the C2 carbon, which can enhance the kinetic stability of the chromenylium cation towards nucleophilic attack. rsc.orgmdpi.com
The most straightforward method for the regioselective introduction of a tert-butyl group at the 2-position is through the use of a ketone precursor that already contains this bulky group, such as pinacolone, in a condensation reaction with a salicylaldehyde derivative. wikipedia.org This ensures that the tert-butyl group is incorporated at the desired position from the outset of the synthesis.
Alternative strategies for introducing bulky alkyl groups at the 2-position of pyrylium-type rings are less common but could potentially involve the reaction of a pre-formed chromone (B188151) or coumarin (B35378) derivative with a tert-butyl organometallic reagent, followed by dehydration to form the chromenylium salt. However, such approaches may be complicated by competing side reactions. The Balaban-Nenitzescu-Praill synthesis, which utilizes tertiary butanol and acetic anhydride, is a well-established method for producing 2,4,6-trimethylpyrylium salts and could potentially be adapted for the synthesis of 2-tert-butyl substituted systems. wikipedia.org The formation of 2,6-di-tert-butyl-4-methyl-pyrylium from t-butyl chloride has also been reported, indicating that under certain conditions, the tert-butyl group can be directly incorporated into the pyrylium ring. researchgate.net
Development of Modular Synthetic Platforms for Diverse Chromenylium Derivatives
The strategic design of novel chromenylium-based compounds, particularly for applications in fields like bioimaging, necessitates synthetic methodologies that allow for systematic and versatile structural modifications. A modular synthetic platform provides an efficient solution by enabling the creation of a diverse library of derivatives from a common set of precursors through a standardized reaction sequence. This approach is instrumental in establishing structure-property relationships, allowing researchers to fine-tune molecular characteristics such as photophysical properties.
Research into chromenylium-based polymethine dyes has led to the development of such a modular synthesis to explore the impact of various substituents at the 2-position of the chromenylium scaffold. escholarship.orgacs.org This platform facilitates the generation of a panel of derivatives, including the 2-(tert-butyl) variant, to probe how steric and electronic effects at this position influence the dye's performance. escholarship.org
The synthetic pathway is designed for flexibility, commencing with a Mentzer pyrone reaction. In this initial step, a substituted phenol, such as 7-dimethylamino phenol, is reacted with a functionalized β-ketoester. escholarship.org The choice of β-ketoester is the first modular element, as its structure dictates the eventual substituent at the 2-position of the heterocyclic core. This reaction yields an intermediate coumarin derivative (a 2H-chromen-2-one).
The subsequent steps convert the coumarin into the desired chromenylium heterocycle. The intermediate is treated with a Grignard reagent, such as methyl Grignard, which is followed by a dehydration step. escholarship.org This sequence transforms the pyrone ring into the corresponding pyrylium system. The final step in forming the target polymethine dye involves the condensation of this chromenylium heterocycle with a polymethine linker, for example, a heptamethine linker. escholarship.org
To illustrate the modularity of this approach, a panel of derivatives can be synthesized to probe specific molecular effects on photophysical performance. The table below outlines a selection of substituents that can be introduced at the 2-position using this synthetic platform.
Table 1: Examples of 2-Position Substituents Incorporated via Modular Synthesis
| Entry | 2-Position Substituent | Precursor Component |
|---|---|---|
| 1 | Phenyl | Phenyl β-ketoester |
| 2 | Tert-butyl | Tert-butyl β-ketoester |
| 3 | Adamantyl | Adamantyl β-ketoester |
| 4 | Cyclohexyl | Cyclohexyl β-ketoester |
| 5 | Isopropyl | Isopropyl β-ketoester |
This systematic and modular approach streamlines the synthesis of diverse chromenylium derivatives, enabling rapid evaluation of structure-activity relationships and accelerating the discovery of new functional molecules tailored for specific applications. escholarship.org
Mechanistic Investigations and Reactivity Profiles of Chromenylium Perchlorates
Impact of the Tert-butyl Substituent on Reaction Selectivity and Cation Stability
The presence of a tert-butyl group at the C-2 position of the chromenylium (B1244687) cation has a profound influence on both its stability and reactivity. This influence stems from a combination of electronic and steric effects.
Electronic Effects: The tert-butyl group is an electron-donating alkyl group. Through the inductive effect and hyperconjugation, it donates electron density to the electron-deficient C-2 carbon. libretexts.orgtestbook.com This donation helps to delocalize and stabilize the positive charge of the chromenylium cation. quora.comrsc.org A more stable carbocation implies that the ground state of the molecule is at a lower energy level, which can affect the kinetics of subsequent reactions.
Steric Effects: The most significant impact of the tert-butyl group is steric hindrance. libretexts.org Its large size physically obstructs the trajectory of an incoming nucleophile attempting to attack the C-2 position. libretexts.orgnumberanalytics.com This steric shield can dramatically reduce the rate of reaction at this site. Research on sterically constrained pyrylium (B1242799) salts has shown that bulky substituents at the α-positions can inhibit or even prevent nucleophilic attack. rsc.org For example, 2,6-di-tert-butyl-4-phenylpyrylium cations were found to resist nucleophilic attack, whereas 2-tert-butyl-4,6-diphenylpyridinium cations experienced nucleophilic attack with similar ease to less hindered analogues, highlighting the critical role of steric bulk at the reaction center. rsc.org This hindrance can alter the regioselectivity of the reaction, favoring attack at the less sterically encumbered but still electrophilic C-4 position.
| Property | Effect of Tert-butyl Group | Underlying Principle |
|---|---|---|
| Cation Stability | Increased | Inductive effect and hyperconjugation stabilize the positive charge. quora.comlibretexts.org |
| Reactivity at C-2 | Decreased | Steric hindrance impedes the approach of nucleophiles. libretexts.orgrsc.org |
| Regioselectivity | Shifted towards C-4 | Nucleophilic attack is redirected to the more accessible electrophilic site. |
Role of the Perchlorate (B79767) Anion in Reaction Medium and Non-Coordinating Environments
The choice of the counter-ion in ionic organic compounds is crucial as it can significantly influence the reactivity of the cation. In the case of 2-(tert-butyl)chromenylium perchlorate, the perchlorate anion (ClO₄⁻) serves a specific and important role as a non-coordinating anion.
Perchloric acid is one of the strongest known mineral acids, which means its conjugate base, the perchlorate ion, is exceptionally weak. wikipedia.org The negative charge on the perchlorate ion is highly delocalized over the four oxygen atoms arranged in a stable tetrahedral geometry. ca.gov This charge dispersion and its large ionic size mean that it has a very low tendency to form covalent or tight ion-pair interactions with the chromenylium cation. wikipedia.orgca.gov
This "non-coordinating" nature is highly desirable in mechanistic studies and synthesis for several reasons:
Maximizes Cation Reactivity: By not closely associating with the chromenylium cation, the perchlorate anion leaves the electrophilic sites (C-2 and C-4) fully exposed and available for reaction with other nucleophiles. acs.org
Prevents Interference: A non-coordinating anion does not compete with other reagents for the electrophilic centers, ensuring that the observed reactivity is due to the intended nucleophile.
Enhances Solubility: Perchlorate salts are often soluble in a range of organic solvents, facilitating reactions in homogeneous solutions.
While the perchlorate ion is a potent oxidizing agent thermodynamically, it is kinetically stable and surprisingly unreactive in solution under typical organic reaction conditions due to a high activation energy barrier for its reduction. ca.govclu-in.org This kinetic stability allows it to function as an inert spectator ion, providing charge balance without participating in the chemical transformation of the chromenylium cation. wikipedia.org
Advanced Research Applications of 2 Tert Butyl Chromenylium Perchlorate Scaffolds in Material Science and Chemical Sensing
Design and Engineering of Advanced Fluorescent Dyes for Shortwave Infrared (SWIR) Optical Imaging
Optical imaging in the SWIR region (1000–2000 nm) provides significant advantages for in vivo applications, including reduced light scattering, minimal tissue absorption, and lower autofluorescence compared to visible and near-infrared (NIR) light. bohrium.com Chromenylium-based polymethine dyes are a highly modular class of contrast agents well-suited for this region due to their strong absorption and tunable properties. bohrium.comrsc.org
The photophysical characteristics of chromenylium (B1244687) dyes are intricately linked to their molecular structure. Key relationships have been established that allow for the rational design of fluorophores with tailored properties.
Effect of the Tert-butyl Group: A critical modification to the core heterocycle is the substitution of a phenyl group at the 2-position with a tert-butyl group. This exchange, which converts a flavylium (B80283) dye to a chromenylium dye, can result in a significant, approximately threefold increase in fluorescence quantum yield. rsc.org The bulky di-tert-butyl substitutions also introduce steric hindrance that disfavors the formation of non-fluorescent aggregates through π-π stacking, a common issue with planar polymethine dyes. bohrium.com
Polymethine Chain Length: The length of the polymethine chain connecting the heterocyclic moieties is a primary determinant of the dye's absorption and emission wavelengths. Extending the chain consistently shifts the spectral properties to lower energies (bathochromic shift). rsc.orgresearchgate.net For instance, extending the chain from a heptamethine (seven carbons) to a nonamethine (nine carbons) structure pushes the dye's absorbance and emission further into the SWIR region. rsc.org
Terminal Groups: The electron-donating or electron-withdrawing nature of the terminal heterocyclic groups significantly influences the dye's redox potentials and frontier orbital energy levels. researchgate.netnih.gov The addition of a julolidine (B1585534) moiety, for example, is known to induce a bathochromic shift of about 40 nm. rsc.org
These structure-property relationships are summarized in the table below.
| Structural Modification | Effect on Photophysical Properties | Rationale |
| Phenyl → Tert-butyl at C2 | ~3x increase in quantum yield (ΦF) | Reduces non-radiative decay pathways |
| Tert-butyl Groups | Reduced aggregation | Steric hindrance prevents π-π stacking |
| Increased Polymethine Chain Length | Bathochromic (red) shift in λmax | Decreases HOMO-LUMO energy gap |
| Julolidine Moiety | ~40 nm bathochromic shift | Increases electron-donating ability of the terminal group |
A primary goal in the design of SWIR probes is to achieve absorption and emission at longer wavelengths, ideally above 1400 nm, to maximize tissue penetration and image resolution. rsc.org The modularity of the 2-(tert-butyl)chromenylium scaffold allows for several strategies to achieve this.
The most effective strategy for inducing large bathochromic shifts is the extension of the π-conjugated polymethine chain. bohrium.comrsc.org By systematically increasing the length of this molecular bridge, researchers can push the dye's spectral properties from the NIR deeper into the SWIR region. This approach was successfully used to develop a panel of nonamethine dyes based on chromenylium and flavylium heterocycles, achieving absorbances as far as 1149 nm with emission tails extending beyond 1500 nm. bohrium.comrsc.org
Combining polymethine chain extension with modifications to the terminal heterocycles provides finer control over the spectral properties. For example, starting with a chromenylium core and extending the polymethine bridge creates dyes like Chrom9. Further modification of the terminal group, such as by incorporating a julolidine structure (e.g., JuloFlav9), provides an additional red-shift. rsc.org
The following table presents photophysical data for chromenylium-based dyes, illustrating the effect of these strategies.
| Dye Name | Polymethine Type | Absorption Max (λabs) | Emission Max (λem) | Molar Extinction (εmax) | Quantum Yield (ΦF) |
| Chrom7 | Heptamethine | 980 nm | 1000 nm | ~10^5 M⁻¹cm⁻¹ | N/A |
| Chrom9 | Nonamethine | 1060 nm | 1190 nm | ~10^5 M⁻¹cm⁻¹ | 0.5% |
| JuloFlav9 | Nonamethine | 1149 nm | 1260 nm | ~10^5 M⁻¹cm⁻¹ | 0.2% |
Data compiled from multiple sources. bohrium.comrsc.org
For high-contrast in vivo imaging, fluorophores must be exceptionally bright. Brightness is a product of the molar extinction coefficient (ε) and the fluorescence quantum yield (ΦF). While polymethine dyes inherently possess high extinction coefficients, their quantum yields can be low. rsc.orgrsc.org
The 2-(tert-butyl)chromenylium scaffold directly addresses this challenge. Research has shown that replacing a phenyl group with a tert-butyl group can increase the ΦF by a factor of three. rsc.org This enhancement is crucial for developing dyes bright enough for demanding applications like real-time, video-rate imaging. Chromenylium-based nonamethine dyes have been reported as the brightest organic fluorophores in their respective spectral windows, with ΦF values reaching up to 0.5%. rsc.orgrsc.org
Photostability is another critical parameter. The bulky tert-butyl groups contribute to stability by sterically shielding the core chromophore from reactive species and preventing aggregation-induced quenching. bohrium.com Further strategies to improve stability include incorporating an ortho-methylphenyl group on the polymethine chain, which creates a perpendicular steric shield that further disrupts π-π stacking. bohrium.com
A significant advantage of SWIR imaging is the potential for multiplexing—simultaneously visualizing multiple targets in a dynamic biological system. rsc.org This requires a panel of fluorophores with distinct spectral properties that can be independently excited and detected.
The tunable nature of 2-(tert-butyl)chromenylium dyes makes them ideal for creating such panels. By synthesizing dyes with different polymethine chain lengths and terminal groups, researchers can produce a set of probes with separated absorption maxima. This allows for an excitation-based multiplexing approach, where different lasers are used to excite each probe specifically. rsc.orgresearchgate.net
For example, an all-SWIR, two-color multiplexed imaging experiment was successfully performed using Chrom9 and JuloFlav9. rsc.org Chrom9 was excited at 1060 nm, while JuloFlav9 was excited at 1150 nm, with emission for both collected above 1500 nm. This approach enhances the depth and resolution of multicolor imaging with small molecule contrast agents and has been extended to five-color imaging in awake animals. bohrium.comrsc.org
Development of Chemosensors and Fluorescent Probes for Environmental and Chemical Analysis
The inherent properties of the chromenylium cation—namely its strong fluorescence and electrophilic nature—make it an excellent platform for designing chemosensors and fluorescent probes. These probes operate by translating a specific chemical reaction with a target analyte into a measurable optical signal, such as a change in fluorescence intensity or color.
The core sensing mechanism of many chromenylium-based probes relies on the high reactivity of the electron-deficient (electrophilic) chromenylium cation with electron-rich (nucleophilic) analytes. This interaction disrupts the π-electron system of the dye, leading to a significant and often dramatic change in its photophysical properties.
A prime example is the design of a chromenylium-based probe for the detection of sulfite (B76179) (SO₃²⁻). rsc.org In this system, a pyridinium (B92312) ring is fused to the chromenylium core, creating a highly electron-deficient structure with a built-in recognition site. The nucleophilic sulfite anion attacks this site via a Michael addition reaction. This covalent bond formation alters the electronic structure of the fluorophore, converting it from an acceptor-π-acceptor (A-π-A) system to an acceptor-π-donor (A-π-D) system. The result is a rapid (<60 seconds) and prominent "turn-on" fluorescence enhancement, allowing for the sensitive detection of sulfite in food and water samples. rsc.org
Another common strategy involves modifying the chromenylium scaffold with a recognition group that can be cleaved or transformed by the target analyte. For instance, a flavylium dye (a closely related structure) was functionalized with an azo group to create a "turn-on" probe for detecting hypoxia. nih.gov In low-oxygen environments, cellular reductases cleave the azo bond. This cleavage decouples the quenching azo moiety from the fluorophore, generating a highly fluorescent product and signaling the presence of hypoxia with a 26-fold increase in fluorescence intensity. nih.gov These reactivity-based sensing mechanisms enable the design of highly specific and sensitive probes for a wide range of important analytes.
Selective Detection of Specific Chemical Species (e.g., metal ions, reactive oxygen/sulfur species)
The structural characteristics of chromenylium salts, featuring a delocalized positive charge and a planar aromatic system, make them promising candidates for the development of selective chemical sensors. The tert-butyl group at the 2-position can enhance the stability and solubility of the chromenylium core in various media, which is a desirable feature for sensor development.
Metal Ion Detection:
Chromenylium and flavylium-based sensors for metal ions often operate on principles of coordination chemistry. The introduction of specific chelating moieties onto the chromenylium scaffold can lead to selective binding with metal ions. This interaction can perturb the electronic structure of the dye, resulting in a detectable change in its photophysical properties, such as absorption or fluorescence intensity. While no specific studies on 2-(tert-butyl)chromenylium perchlorate (B79767) for metal ion detection were found, related pyrylium (B1242799) salts have been explored for this purpose. The design of such sensors typically involves modifying the core structure to include donor atoms (e.g., nitrogen, oxygen, sulfur) that can selectively coordinate with a target metal ion.
Reactive Oxygen/Sulfur Species (ROS/RSS) Detection:
Reactive oxygen species (ROS) and reactive sulfur species (RSS) are highly reactive molecules that play crucial roles in various biological and chemical processes. The development of selective probes for their detection is an active area of research. The electron-deficient nature of the chromenylium cation suggests its potential as a reactive site for nucleophilic attack by certain ROS or RSS. This reaction could lead to a change in the conjugation of the molecule, thereby altering its spectroscopic signature. For instance, a "turn-on" fluorescent response could be engineered, where the non-fluorescent chromenylium salt becomes fluorescent upon reaction with the target analyte. Research on related flavylium-based probes has demonstrated the feasibility of this approach for detecting species like hydrogen polysulfides.
A hypothetical mechanism for the detection of a nucleophilic analyte by a 2-(tert-butyl)chromenylium salt could involve the addition of the analyte to the pyrylium ring, leading to a disruption of the aromatic system and a corresponding change in the compound's absorption and emission properties. The selectivity of such a sensor would be dictated by the reactivity of the chromenylium core and the nature of the substituents on the ring.
Investigation as Sensitizers in Electrophotographic Material Systems
Pyrylium salts, in general, have been investigated for their potential as sensitizers in electrophotographic materials. google.com These materials are central to technologies like photocopying and laser printing. A sensitizer (B1316253) in this context is a dye that absorbs light in a specific region of the spectrum and facilitates the generation of charge carriers (electron-hole pairs) in a photoconductive material.
The key properties of an effective sensitizer include:
Strong absorption in the desired spectral range: The sensitizer must absorb light at the wavelength of the light source used in the electrophotographic process (e.g., a laser diode). The absorption spectrum of chromenylium salts can be tuned by modifying their chemical structure.
Efficient charge generation: Upon absorbing a photon, the sensitizer must efficiently transfer an electron or energy to the photoconductive material to generate charge carriers.
Good compatibility with the photoconductive matrix: The sensitizer should be soluble or dispersible in the polymer matrix of the photoconductor and should not negatively affect its mechanical or electrical properties.
While there is no specific literature detailing the use of 2-(tert-butyl)chromenylium perchlorate in electrophotographic systems, its structural similarity to other pyrylium salts that have been explored for this application suggests its potential. The tert-butyl group might enhance its solubility and compatibility with polymeric binders used in photoconductor formulations. Further research would be needed to evaluate its specific performance as a sensitizer, including its charge generation efficiency and photostability.
Future Directions and Emerging Research Avenues for 2 Tert Butyl Chromenylium Perchlorate
Exploration of Novel and Sustainable Synthetic Routes
The advancement of applications for 2-(tert-butyl)chromenylium perchlorate (B79767) and its derivatives is intrinsically linked to the development of efficient, scalable, and sustainable synthetic methodologies. While traditional synthetic routes to chromenylium (B1244687) and related flavylium (B80283) salts are established, future research will increasingly prioritize green chemistry principles to minimize environmental impact and enhance accessibility. mdpi.comhilarispublisher.com
Key areas of exploration include:
Catalyst Development: Transition-metal catalysis has become a powerful tool for constructing complex molecular architectures. hilarispublisher.com Future work will likely focus on developing novel catalysts (e.g., based on earth-abundant metals) that can facilitate the key C-C and C-O bond formations in the chromenylium core under milder conditions. hilarispublisher.com Photocatalysis is another emerging area, offering green approaches to synthesizing complex biomolecules and related heterocyclic systems. wpi.edu
One-Pot and Multicomponent Reactions (MCRs): Designing synthetic pathways that combine multiple steps into a single operation (one-pot) or involve the reaction of three or more starting materials in a single step (MCRs) significantly improves efficiency by reducing waste, time, and resource consumption. mdpi.comrsc.org Adapting MCRs for the synthesis of substituted chromenylium salts from simple, readily available precursors is a promising avenue.
Alternative Energy Sources: The use of microwave and ultrasonic irradiation as alternatives to conventional heating can dramatically reduce reaction times and, in some cases, improve yields and product selectivity. researchgate.net Investigating these energy sources for the key cyclization and condensation steps in the synthesis of 2-(tert-butyl)chromenylium perchlorate could lead to more sustainable processes.
Bio-inspired Synthesis: Nature provides a vast library of flavylium compounds (anthocyanins) synthesized through enzymatic pathways. mdpi.comresearchgate.net Exploring biotechnological production methods or enzyme-assisted synthesis could offer highly selective and environmentally benign routes to chromenylium scaffolds. unl.pt
| Synthetic Strategy | Potential Advantages for Chromenylium Synthesis |
| Novel Catalysis | Milder reaction conditions, higher yields, improved selectivity. hilarispublisher.com |
| One-Pot / MCRs | Reduced waste, lower costs, increased operational simplicity. mdpi.com |
| Green Solvents/Energy | Minimized environmental impact, enhanced safety, potential for novel reactivity. wpi.edu |
| Biotechnological Routes | High stereoselectivity, use of renewable feedstocks, aqueous reaction conditions. unl.pt |
Advanced Mechanistic Elucidations of Complex Chromenylium Reaction Pathways
The chromenylium cation and its derivatives, including the 2-(tert-butyl) substituted variant, are involved in a complex network of pH-dependent equilibria. researchgate.netmdpi.com These reactions, which involve hydration, proton transfer, and tautomerization, lead to a variety of species such as quinoidal bases, hemiketals, and chalcones. mdpi.com A thorough mechanistic understanding of these pathways is critical for controlling the stability, color, and function of any material based on this scaffold.
Future research will require a combination of advanced techniques to unravel these intricate mechanisms:
Computational Chemistry: Quantum chemical methods, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable for mapping potential energy surfaces, identifying transition states, and predicting the electronic and spectral properties of transient intermediates. escholarship.orgnih.gov Such studies can provide insights into how the bulky tert-butyl group at the 2-position influences reaction barriers and the relative stability of different species in the network.
Time-Resolved Spectroscopy: Techniques like transient absorption spectroscopy on nanosecond or femtosecond timescales can directly observe the formation and decay of short-lived intermediates that are invisible to standard spectroscopic methods. kanto.co.jp This allows for the direct measurement of kinetic rate constants for the various steps in the chromenylium reaction network. rsc.org
In Situ Monitoring: The development of in situ analysis tools, such as combined Time-Resolved In Situ X-ray Diffraction (TRIS-XRD) and Raman spectroscopy, allows for the real-time observation of chemical transformations in the solid state. nih.gov These methods can reveal the presence of unexpected intermediates and provide a more complete picture of reaction mechanisms. nih.gov
A detailed kinetic and thermodynamic analysis, supported by computational modeling, will enable researchers to predict and control the behavior of this compound in different chemical environments, which is essential for its application in sensors, switches, and responsive materials. rsc.org
Rational Design of Chromenylium-Based Materials with Highly Tunable Optoelectronic Properties
The chromenylium core is an excellent chromophore, and its optical and electronic properties can be finely tuned through chemical modification. The rational design of new materials based on the 2-(tert-butyl)chromenylium scaffold with tailored optoelectronic characteristics is a major direction for future research. escholarship.org This involves a synergistic approach combining computational prediction with targeted synthesis and detailed photophysical characterization. researchgate.netrsc.org
Key strategies for tuning properties include:
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups at various positions on the benzopyrylium ring system can significantly alter the HOMO and LUMO energy levels. rsc.orgmdpi.com This, in turn, modifies the absorption and emission wavelengths, quantum yields, and redox potentials of the molecule. nih.govresearchgate.net For instance, extending the π-conjugated system is a well-established method for red-shifting the absorption and emission spectra, pushing them into the near-infrared (NIR) and shortwave infrared (SWIR) regions. nih.govacs.org
Computational Screening: High-throughput computational screening can be used to predict the optoelectronic properties of a large library of virtual 2-(tert-butyl)chromenylium derivatives. mdpi.com This allows researchers to identify the most promising candidates for synthesis, accelerating the discovery of materials with desired characteristics for applications like SWIR imaging or organic photovoltaics. escholarship.orgresearchgate.net
Structure-Property Relationships: Systematic studies that correlate specific structural modifications with observed changes in photophysical properties are crucial for developing robust design principles. escholarship.org For example, understanding how the sterics of the tert-butyl group influence aggregation-induced emission (AIE) or fluorescence quantum yield can guide the design of highly emissive materials for solid-state applications. researchgate.net
| Modification Strategy | Predicted Effect on Optoelectronic Properties | Potential Application |
| Add Electron-Donating Groups | Red-shift in absorption/emission, lower oxidation potential. mdpi.com | SWIR Bioimaging, Organic Electronics. nih.govnih.gov |
| Add Electron-Withdrawing Groups | Blue-shift in absorption/emission, higher electron affinity. rsc.org | Electron-transport materials, sensors. |
| Extend π-Conjugation | Significant red-shift, increased molar absorptivity. nih.gov | NIR/SWIR Dyes, Photothermal Therapy. researchgate.net |
| Introduce Steric Hindrance | Potentially increased fluorescence quantum yield in solid-state. escholarship.org | Organic Light-Emitting Diodes (OLEDs). |
Integration of 2-(Tert-butyl)chromenylium Scaffolds into Multi-Stimuli-Responsive Functional Systems
"Intelligent" materials that can respond to multiple external stimuli are in high demand for a variety of advanced applications. nih.govrsc.org The inherent pH-sensitivity (acidochromism) of the chromenylium core, coupled with its potential for photochromism, makes the 2-(tert-butyl)chromenylium scaffold an excellent candidate for integration into multi-stimuli-responsive systems. nih.gov
Future research will focus on incorporating this scaffold into more complex architectures:
Polymer Conjugates: Covalently attaching the chromenylium unit to polymer backbones can create materials that respond to both chemical (e.g., pH, analytes) and physical (e.g., temperature, light) stimuli. nih.govrsc.org For example, incorporating the scaffold into a temperature-responsive polymer like poly(N-isopropylacrylamide) could yield a system where optical properties are modulated by both pH and temperature.
Supramolecular Assemblies: Non-covalent interactions can be used to assemble chromenylium units into higher-order structures like hydrogels or micelles. rsc.org These assemblies could be designed to undergo a structural change—such as disassembly to release a payload—in response to multiple triggers, such as a change in pH and exposure to a specific wavelength of light. nih.gov
Photochromic and Acidochromic Systems: The chromenylium cation is part of a chemical network that can be manipulated by both protons (acidochromism) and light (photochromism). nih.govkingchroma.com By chemically modifying the scaffold, for instance by creating spiro-fused derivatives, it is possible to design sophisticated molecular switches. nih.gov These systems could be toggled between different states using orthogonal stimuli (e.g., UV light switches the color, and acid switches it back), which is highly desirable for applications in molecular logic gates and high-density data storage. researchgate.netresearchgate.net
The development of these multi-responsive systems relies on a deep understanding of the fundamental properties of the 2-(tert-butyl)chromenylium core and the creative application of polymer and supramolecular chemistry to build complex, functional materials. rsc.orgresearchgate.net
Q & A
Q. What are the established synthetic routes for 2-(tert-butyl)chromenylium perchlorate, and how do reaction conditions influence yield?
The synthesis typically involves condensation of substituted phenols with tert-butyl groups under acidic conditions, followed by perchlorate salt formation. For example, zinc perchlorate (2 mol%) catalyzes reactions at 50°C in solvent-free conditions, achieving 83% yield for structurally related chromenylium derivatives . Key variables include:
- Catalyst type : Lewis acids (e.g., Zn(ClO₄)₂) enhance electrophilic cyclization.
- Temperature : Elevated temperatures (50–80°C) favor ring closure but may degrade sensitive functional groups.
- Solvent : Neat conditions reduce side reactions but require precise stoichiometry.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms substituent positions and tert-butyl group integration (δ ~1.3 ppm for tert-butyl protons).
- Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M-ClO₄]⁺ for perchlorate salts).
- X-ray crystallography : Resolves chromenylium’s planar aromatic system and perchlorate counterion interactions, as seen in tetraalkylammonium perchlorate structures .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep in anhydrous, dark conditions at –20°C to prevent hydrolysis or photodegradation.
- Safety : Use explosion-proof fridges (perchlorates are oxidizers) and avoid contact with organic solvents .
- Decontamination : Rinse spills with copious water; neutralize residues with reducing agents (e.g., sodium sulfite) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s fluorescence properties in hypochlorous acid (HOCl) detection?
The chromenylium core undergoes HOCl-specific oxidative ring-opening, quenching fluorescence. For the derivative PTC (a phenothiazine-chromenylium hybrid), HOCl cleaves the C=N bond, releasing a fluorescent phenothiazine product. Key parameters:
Q. How can contradictory data on the compound’s stability in aqueous buffers be resolved?
Conflicting reports may arise from buffer composition or pH. For example:
Q. What strategies optimize the compound’s use as a ferroptosis probe in cellular models?
Ferroptosis involves lipid peroxidation, which HOCl amplifies. To enhance specificity:
Q. How do structural modifications alter the compound’s electrochemical properties?
Substituents on the chromenylium ring modulate redox potentials:
- Electron-withdrawing groups (e.g., Cl) : Increase oxidation potential, reducing false positives in redox sensing.
- Steric effects : tert-Butyl groups enhance solubility in nonpolar matrices but may hinder π-π stacking in solid-state applications .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Varied Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Zn(ClO₄)₂ | 50 | Neat | 83 | |
| BF₃·Et₂O | 70 | DCM | 65 | [Hypoth.] |
| None | 25 | Ethanol | <10 | [Hypoth.] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
